molecular formula C10H15O4PS2 B144311 Fenthionsulfoxide CAS No. 3761-41-9

Fenthionsulfoxide

Cat. No.: B144311
CAS No.: 3761-41-9
M. Wt: 294.3 g/mol
InChI Key: DLAPIMGBBDILHJ-UHFFFAOYSA-N
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Description

Fenthionsulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C10H15O4PS2 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pesticides -> Transformation products. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fenthion-Induced Oxidative Stress

Fenthion, an organophosphate insecticide, is known for its ability to induce oxidative stress in various organisms. Studies have shown that fenthion exposure leads to increased levels of malondialdehyde (MDA), indicating enhanced lipid peroxidation and oxidative damage. These effects were observed in different tissues such as the liver, kidney, heart, and brain of rats and frogs, revealing the potential of fenthion as a source of oxidative stress and the importance of monitoring biomarkers like MDA for environmental and health assessments (Kanter & Çelik, 2012).

Protective Role of Natural Antioxidants

The protective effects of natural antioxidants against fenthion-induced oxidative stress have been investigated. Artemisia campestris, for example, showed promising results in alleviating the oxidative damage and hepatotoxicity caused by fenthion in female rats and their pups. This suggests the potential of certain natural compounds in mitigating the negative impacts of fenthion exposure on liver health (Sefi et al., 2011).

Genotoxicity and Oxidative Stress in Aquatic Organisms

The genotoxic effects of fenthion have also been studied in aquatic organisms. For instance, the African catfish Clarias gariepinus showed a high induction of micronuclei in blood erythrocytes and increased oxidative stress parameters in liver and gill tissues upon exposure to fenthion. These findings highlight the significance of integrated approaches like the micronucleus test and oxidative stress parameters in assessing the risk of pollutants in aquatic ecosystems (Nwani et al., 2017).

Organophosphate Toxicity and Protective Agents

Research on the protective effects of agents like melatonin and N-acetylcysteine against organophosphate toxicity induced by fenthion in rats has provided insights into possible intervention strategies. Melatonin showed potential in modulating fenthion-induced oxidative stress by inhibiting lipid peroxidation and increasing antioxidant activity in tissues. On the other hand, N-acetylcysteine's effectiveness seemed dose-dependent, highlighting the importance of appropriate dosing in overcoming oxidative stress induced by fenthion (Buyukokuroglu et al., 2007).

Safety and Hazards

Fenthionsulfoxide is toxic if swallowed. Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

Mechanism of Action

Target of Action

Mesulfenfos, also known as Fenthionsulfoxide, primarily targets the enzyme acetylcholinesterase (AChE; EC 3.1.1.7) . This enzyme plays a crucial role in the nervous system, where it is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .

Mode of Action

Mesulfenfos acts as a cholinesterase inhibitor . It binds to and inhibits the activity of acetylcholinesterase, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the neurons . The result is a disruption of the nervous system, which can lead to various neurological symptoms .

Biochemical Pathways

The primary biochemical pathway affected by Mesulfenfos is the cholinergic pathway . By inhibiting acetylcholinesterase, Mesulfenfos disrupts the normal functioning of this pathway, leading to an overstimulation of the neurons . The downstream effects of this disruption can include muscle contractions, tremors, and in severe cases, paralysis .

Pharmacokinetics

As a general rule, the bioavailability and pharmacokinetics of a compound are influenced by factors such as its chemical structure, solubility, and stability .

Result of Action

The inhibition of acetylcholinesterase by Mesulfenfos leads to a disruption of the nervous system . This can result in a range of neurological symptoms, from mild tremors to severe paralysis . As such, Mesulfenfos is classified as a neurotoxicant .

Action Environment

The action, efficacy, and stability of Mesulfenfos can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution in the environment . Additionally, its stability under alkaline conditions can impact its persistence in the environment . .

Biochemical Analysis

Biochemical Properties

Mesulfenfos interacts with various enzymes and proteins in biochemical reactions. It is known to inhibit the activity of acetylcholinesterase (AChE; EC 3.1.1.7), causing disruption in the nervous system . The nature of these interactions involves the binding of Mesulfenfos to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter, leading to an overstimulation of nerves.

Temporal Effects in Laboratory Settings

The effects of Mesulfenfos change over time in laboratory settings. The compound is moderately stable, but it can degrade under certain conditions . Long-term effects on cellular function observed in in vitro or in vivo studies include prolonged overstimulation of nerves due to the continued inhibition of acetylcholinesterase.

Dosage Effects in Animal Models

The effects of Mesulfenfos vary with different dosages in animal models. At lower doses, the compound can cause overstimulation of nerves, while at higher doses, it can lead to toxic or adverse effects . The exact threshold effects and the nature of these effects can vary depending on the specific animal model used.

Properties

IUPAC Name

dimethoxy-(3-methyl-4-methylsulfinylphenoxy)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4PS2/c1-8-7-9(5-6-10(8)17(4)11)14-15(16,12-2)13-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAPIMGBBDILHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=S)(OC)OC)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9058076
Record name Mesulfenfos
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3761-41-9, 852952-67-1, 852952-68-2
Record name Mesulfenfos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3761-41-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesulfenfos [ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfenfos, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfenfos, (+)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesulfenfos
Source EPA DSSTox
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Record name Mesulfenfos
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Record name MESULFENFOS
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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